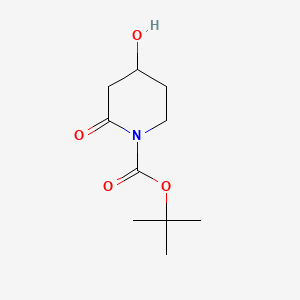

tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

カタログ番号 B568042

CAS番号:

1245646-10-9

分子量: 215.249

InChIキー: KCUXWAQHQHPYFT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

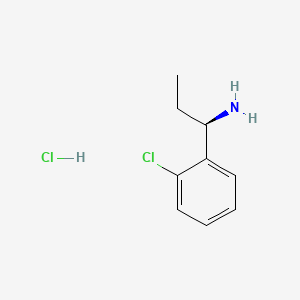

“tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO4 . It is a piperidinecarboxylate ester and a delta-lactam .

Synthesis Analysis

Piperidones, including “tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The InChI code for “tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate” is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 . The Canonical SMILES for this compound is CC©©OC(=O)N1CCC(CC1=O)O .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate” is 215.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 215.11575802 g/mol . The Topological Polar Surface Area is 66.8 Ų .科学的研究の応用

Synthesis and Intermediates

- Synthesis Processes : It's an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. A synthesis process with an 80.2% yield has been developed, advantageous for its simplicity and scalability (Chen Xin-zhi, 2011).

- Stereoselective Syntheses : Used in stereoselective syntheses of its derivatives, showing the versatility of this compound in creating various isomers (V. Boev et al., 2015).

- Molecular Structure Insights : X-ray studies reveal the structural orientation of its derivatives, crucial for understanding molecular interactions (C. Didierjean et al., 2004).

- Creating Piperidine Derivatives : It's instrumental in creating piperidine derivatives fused with oxygen heterocycles, showcasing its role in complex molecule synthesis (A. I. Moskalenko & V. Boev, 2014).

Chemical Properties and Reactions

- Reaction with L-Selectride : Reacts with L-selectride in anhydrous tetrahydrofuran to give tert-butyl derivatives, highlighting its reactivity and potential for creating diverse compounds (V. Boev et al., 2015).

- Role in Schiff Base Compounds : Facilitates the synthesis of Schiff base compounds when coupled with aromatic aldehyde (N. Çolak et al., 2021).

Applications in Organic Chemistry

- Synthesis of Pipecolic Acid Derivatives : Demonstrates versatility in synthesizing pipecolic acid derivatives, important in organic chemistry (N. Purkayastha et al., 2010).

- Preparation of Dispirotriheterocyclic Compounds : Used to prepare dispirotriheterocyclic isoxazolinopiperidinochromanones, adding to the compound's repertoire in complex organic synthesis (R. Carpenter et al., 2008).

Crystallography and Molecular Analysis

- Crystal Structure Analysis : Its derivatives' crystal structure analysis provides insights into molecular interactions and packing, crucial for understanding its properties (Juxian Wang et al., 2008).

Metabolism Studies

- Metabolic Pathways Analysis : Used in the study of metabolic pathways in drug development, showing its utility beyond synthesis (H. Yoo et al., 2008).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUXWAQHQHPYFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719213 |

Source

|

| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |

CAS RN |

1245646-10-9 |

Source

|

| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

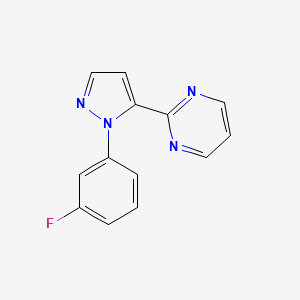

2-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine

1269294-35-0

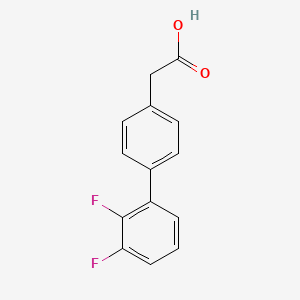

4-(2,3-Difluorophenyl)phenylacetic acid

1355247-27-6

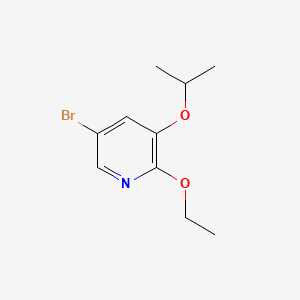

5-Bromo-2-ethoxy-3-isopropoxypyridine

1241752-43-1

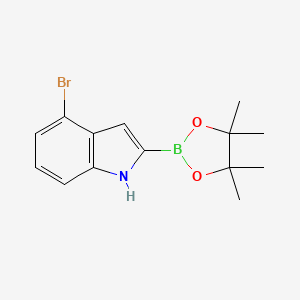

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

1245808-46-1

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)